molecular formula C13H9N3O2 B8705140 6-(Pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid

6-(Pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No. B8705140
M. Wt: 239.23 g/mol
InChI Key: UTRHHBXFIAIQFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08314109B2

Procedure details

317 mg of ethyl 6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxylate are saponified under conditions similar to those described for the preparation of Intermediate 11 (step 11.3) to give 280 mg of 6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid in the form of a pasty pink solid.
Quantity
317 mg
Type
reactant
Reaction Step One
Name
Intermediate 11
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[CH:8]=[CH:9][C:10]2[N:11]([CH:13]=[C:14]([C:16]([O:18]CC)=[O:17])[N:15]=2)[CH:12]=1.CC(C)(OC(NC1N=C(C2C=CC3N(C=C(C(O)=O)N=3)C=2)C=CC=1)=O)C>>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[CH:8]=[CH:9][C:10]2[N:11]([CH:13]=[C:14]([C:16]([OH:18])=[O:17])[N:15]=2)[CH:12]=1

Inputs

Step One
Name
Quantity
317 mg
Type
reactant
Smiles
N1=C(C=CC=C1)C=1C=CC=2N(C1)C=C(N2)C(=O)OCC
Step Two
Name
Intermediate 11
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(OC(=O)NC1=CC=CC(=N1)C=1C=CC=2N(C1)C=C(N2)C(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C=1C=CC=2N(C1)C=C(N2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 280 mg
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.